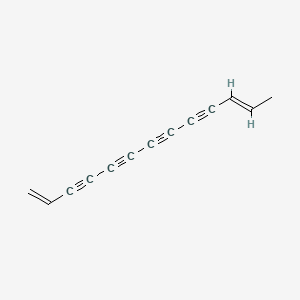

1,11-Tridecadiene-3,5,7,9-tetrayne

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2345-16-6 |

|---|---|

Molekularformel |

C13H8 |

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

(11E)-trideca-1,11-dien-3,5,7,9-tetrayne |

InChI |

InChI=1S/C13H8/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |

InChI-Schlüssel |

KBEMPFYJJCTZIG-GQCTYLIASA-N |

Isomerische SMILES |

C/C=C/C#CC#CC#CC#CC=C |

Kanonische SMILES |

CC=CC#CC#CC#CC#CC=C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for Oligo Ene Ynes, with Emphasis on 1,11 Tridecadiene 3,5,7,9 Tetrayne

Established Approaches for Polyynes and Conjugated Olefins

The construction of polyynes and conjugated olefins relies on a toolbox of powerful carbon-carbon bond-forming reactions. These methods provide access to the intricate backbones of these unsaturated molecules.

Oxidative Acetylenic Coupling Reactions: Advancements and Limitations

Oxidative acetylenic coupling reactions are a cornerstone for the synthesis of symmetrical 1,3-diynes and have been extended to create longer polyynes. youtube.com These reactions involve the head-to-head homocoupling of terminal alkynes, typically catalyzed by copper salts in the presence of an oxidant. youtube.comthegoodscentscompany.com

Glaser Coupling: First reported in 1869, the Glaser coupling is one of the oldest methods for forming carbon-carbon triple bonds. rajasthan.gov.inresearchgate.net It traditionally uses a copper(I) salt, such as CuCl or CuBr, in the presence of a base like ammonia (B1221849) and an oxidant, often air. nih.gov A significant drawback of the original Glaser reaction is the tedious isolation and purification of the copper acetylide intermediates. nih.gov

Eglinton-Galbraith Reaction: In 1956, a significant modification was introduced by Eglinton and Galbraith, which utilizes a stoichiometric amount of a copper(II) salt, like cupric acetate, in a solvent such as pyridine. nih.govnumberanalytics.com This method is particularly valuable for macrocyclizations. nih.gov Computational studies using DFT methods suggest that the Eglinton coupling proceeds through the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination, rather than involving free alkynyl radicals. acs.orgnumberanalytics.com The rate-limiting step is often the deprotonation of the alkyne, meaning more acidic terminal alkynes tend to react faster. numberanalytics.com

Hay Coupling: A further advancement came in 1962 from Allan S. Hay, who developed a catalytic version using a copper(I) chloride-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex. nih.govnih.gov The Hay coupling is advantageous as the catalyst is soluble in a wide range of organic solvents, increasing its versatility. nih.govmasterorganicchemistry.com This method uses oxygen from the air to reoxidize the catalytic copper(I) to copper(II) in the catalytic cycle. researchgate.netnih.gov

Despite their utility, these methods are primarily used for homocoupling, leading to symmetrical diynes. Achieving selective cross-coupling between two different terminal alkynes to form unsymmetrical diynes can be challenging and often results in a mixture of products. masterorganicchemistry.com

Table 1: Comparison of Oxidative Acetylenic Coupling Reactions

| Reaction | Catalyst System | Oxidant | Key Features & Limitations |

|---|---|---|---|

| Glaser Coupling | Catalytic Cu(I) salts (e.g., CuCl) with a base (e.g., ammonia) | Air (O₂) | Oldest method; difficult isolation of intermediates. nih.govnih.gov |

| Eglinton-Galbraith | Stoichiometric Cu(II) salts (e.g., Cu(OAc)₂) in pyridine | The Cu(II) salt itself | Good for macrocyclization; requires stoichiometric copper. nih.govnumberanalytics.com |

| Hay Coupling | Catalytic Cu(I)Cl with TMEDA | Air (O₂) | Catalytic in copper; versatile due to solvent solubility; primarily for homocoupling. nih.govnih.gov |

Metal-Catalyzed Cross-Coupling Methods for Alkene-Alkyne Construction

Metal-catalyzed cross-coupling reactions are indispensable tools for the selective formation of carbon-carbon bonds, including the C(sp²)-C(sp) bonds that constitute alkene-alkyne frameworks. libretexts.org These reactions offer high efficiency and selectivity. nih.gov Palladium-catalyzed reactions, in particular, have been extensively developed. nih.govflavscents.com

Prominent methods include the Sonogashira, Negishi, and Suzuki couplings, which allow for the joining of vinyl halides or triflates with terminal alkynes or organometallic alkyne reagents. nih.govflavscents.com For instance, the palladium-catalyzed coupling of alkynes can produce 1,3-enynes, which are valuable structures in organic chemistry. flavscents.com A significant challenge in these reactions is controlling the regio- and stereoselectivity to obtain the desired isomeric product. flavscents.com Ruthenium catalysis has also been employed for Alder-Ene type reactions between alkenes and alkynes to produce 1,4-dienes. rsc.org

Exhaustive Elimination Protocols for Polyunsaturated Frameworks

Elimination reactions are a fundamental strategy for introducing unsaturation into a molecule by forming double or triple bonds. flavscents.comnih.gov In the context of polyene synthesis, exhaustive elimination protocols can be employed to generate conjugated systems from saturated or partially saturated precursors. These reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms. nist.gov

The two primary mechanisms are the unimolecular E1 reaction, which proceeds through a carbocation intermediate, and the bimolecular E2 reaction, which is a concerted process. flavscents.com The choice of substrate, base strength, and solvent determines which pathway is favored. nih.gov For example, a "double elimination protocol" has been developed for the synthesis of aromatic polyynes, where (E)-vinylsulfone moieties are generated and subsequently undergo syn-elimination to form acetylenic bonds. nih.gov This step-wise conversion from sp³ to sp² and finally to sp hybridized carbons can bypass difficulties associated with the direct coupling of terminal acetylenes. nih.gov

Alkyne Metathesis as a Contemporary Synthetic Tool

Alkyne metathesis has emerged as a powerful and "soft" method for the synthesis of polyynes. This reaction involves the redistribution of alkyne bonds, catalyzed by metal-alkylidyne complexes, most notably those of molybdenum and tungsten. First described in the late 1960s, early catalyst systems required harsh conditions. However, the development of well-defined, homogeneous catalysts, such as those based on molybdenum hexacarbonyl, has made it a more practical synthetic tool.

This methodology can be applied to the synthesis of triynes, tetraynes, and even longer polyynes that are otherwise difficult to access. nih.gov A key to successful alkyne metathesis is balancing the reactivity and selectivity of the catalyst and substrates, often by tuning steric and electronic factors. Ring-closing alkyne metathesis (RCAM) has also been successfully employed in the total synthesis of complex natural products.

Iterative Building Block Assembly for Precision Synthesis of Polyene-Polyyne Motifs

The synthesis of long, complex polyene and polyyne natural products can be streamlined using an iterative building block assembly approach. This strategy relies on the repeated application of a robust coupling reaction to link together simple, functionalized building blocks in a controlled sequence.

A prominent example is the use of iterative Suzuki-Miyaura cross-coupling with air-stable, B-protected haloalkenylboronic acid building blocks. nist.gov This method allows for the modular and efficient synthesis of polyene frameworks with excellent stereocontrol. The stability of the intermediate polyenylboronate esters is crucial for the success of this iterative process. This approach has been used to synthesize complex structures, including portions of large polyene macrolides, demonstrating its power and flexibility. nist.gov

Specific Synthetic Pathways for 1,11-Tridecadiene-3,5,7,9-tetrayne (B12658240)

This compound is a naturally occurring polyyne that has been isolated from various plant species, including Liabum floribundum and Centaurea angustifolia. nih.gov The molecule features a C13 carbon backbone with two terminal double bonds and a conjugated system of four triple bonds.

While this compound is known as a natural product, specific, detailed laboratory total syntheses are not prominently documented in the surveyed scientific literature. However, its synthesis could be envisioned by applying the general methodologies described in section 2.1. For instance, a convergent synthesis could involve the coupling of two smaller fragments. One fragment could be a vinyl-terminated diyne, and the other a functionalized en-diyne. A metal-catalyzed cross-coupling reaction, such as a Cadiot-Chodkiewicz or Sonogashira coupling, could be employed to join these two fragments to construct the full C13 tetrayne-diene backbone. The stereochemistry of the double bonds would need to be carefully controlled during the synthesis of the precursor fragments.

Precursor Design and Reaction Optimization

The assembly of a complex acyclic chain like this compound is typically approached through convergent or sequential strategies that rely on robust carbon-carbon bond-forming reactions. The design of suitable precursors and the optimization of reaction conditions are paramount to achieving a successful synthesis with a good yield.

Precursor Design

A logical approach to synthesizing an unsymmetrical polyyne is through a cross-coupling strategy. The Cadiot-Chodkiewicz coupling is a particularly powerful method for this purpose, as it selectively couples a terminal alkyne with a 1-haloalkyne, minimizing the unwanted side reaction of homo-coupling that is common in other methods like the Glaser coupling. wikipedia.orgrsc.org This reaction is catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgrsc.org

A retrosynthetic analysis of this compound based on the Cadiot-Chodkiewicz coupling suggests several possible disconnections along the polyyne chain. A plausible strategy involves the coupling of two smaller, functionalized fragments. The choice of precursors is dictated by their synthetic accessibility and stability. Given the instability of long, unprotected polyynes, syntheses often employ an iterative approach where the carbon chain is extended step-by-step, using a protecting group for the terminal alkyne. youtube.comnih.gov

A common and effective protecting group for terminal alkynes is the triisopropylsilyl (TIPS) group. It is stable under many reaction conditions but can be selectively removed, typically with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to reveal the terminal alkyne for the next coupling step. acs.orgresearchgate.netlibretexts.org

A potential, albeit challenging, precursor design for a convergent synthesis could involve the fragments shown in the table below.

| Precursor Type | Example Structure | Role in Cadiot-Chodkiewicz Coupling | Rationale |

|---|---|---|---|

| Terminal Alkyne Fragment | (Z)-1-Penten-4-yne | Nucleophile | Provides the C11-C13 (Z)-ene portion and a terminal alkyne for coupling. The stereochemistry must be pre-defined. |

| Halo-alkyne Fragment | 1-Bromo-octa-1,3,5,7-tetrayne | Electrophile | Provides the extended C1-C8 polyyne chain. Its synthesis is complex and would likely involve iterative couplings. |

| Protected Building Block | TIPS-protected 1,3-butadiyne | Intermediate | A stable, common starting material for building longer polyyne chains iteratively. acs.org |

| Vinyl Halide Fragment | (E)-1-Iodo-2-arylselenoethylene | Electrophile (Sonogashira) | Used in Sonogashira couplings to build the enyne motif stereoselectively. tandfonline.com |

Reaction Optimization

Optimizing the coupling reaction is crucial for maximizing the yield of the desired unsymmetrical product. Key parameters for the Cadiot-Chodkiewicz coupling include the catalyst system, base, solvent, and reaction temperature. jk-sci.comrsc.org

Catalyst: Copper(I) salts such as CuI or CuBr are the standard catalysts. wikipedia.orgrsc.org The addition of a ligand, like tris(o-tolyl)phosphine, can in some cases improve yields. rsc.org

Base: An amine base is required to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide intermediate. wikipedia.org Common bases include primary amines (e.g., n-butylamine), piperidine, or pyridine. wikipedia.orgjk-sci.com

Solvent: The choice of solvent can influence reaction rates and solubility of the reactants. Methanol, ethanol, DMF, and THF are frequently used. jk-sci.com

Conditions: Reactions are often carried out at room temperature. rsc.org Slow addition of one of the coupling partners can help to minimize undesired homo-coupling.

The table below summarizes typical conditions for related coupling reactions used in polyyne synthesis.

| Coupling Reaction | Catalyst/Reagents | Base | Solvent | Key Feature |

|---|---|---|---|---|

| Cadiot-Chodkiewicz | Cu(I) salt (e.g., CuBr), Hydroxylamine HCl | Amine (e.g., Piperidine) | Methanol | Selective cross-coupling of terminal alkyne and haloalkyne. wikipedia.orgrsc.org |

| Glaser Coupling | Cu(I) salt | Ammonia | Ethanol/Water | Homo-coupling of terminal alkynes. chemrxiv.org |

| Hay Coupling | CuCl, TMEDA | TMEDA | Various | Accelerated homo-coupling using a soluble catalyst complex and O₂ as oxidant. researchgate.net |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), CuI | Amine (e.g., Piperidine) | Piperidine | Coupling of terminal alkynes with vinyl or aryl halides. tandfonline.com |

Challenges in Controlling Regio- and Stereochemistry in Extended Conjugated Systems

The synthesis of a molecule with multiple unsaturated bonds like this compound presents significant challenges in controlling both the connectivity of the atoms (regiochemistry) and their spatial arrangement (stereochemistry).

Regiochemistry

The primary regiochemical challenge in the synthesis of unsymmetrical oligo-ene-ynes is preventing the formation of symmetrical homo-coupled byproducts. chemrxiv.org For example, in a coupling reaction between precursor A and precursor B, the undesired formation of A-A and B-B dimers competes with the desired A-B product.

Cadiot-Chodkiewicz vs. Glaser/Hay Coupling: The Cadiot-Chodkiewicz reaction is inherently more regioselective than Glaser or Hay couplings for preparing unsymmetrical diynes. wikipedia.org This is because it involves a reaction between two different types of precursors—a terminal alkyne (nucleophile) and a haloalkyne (electrophile)—rather than the oxidative dimerization of two identical terminal alkynes. wikipedia.orgrsc.org

Reaction Conditions: Even within the Cadiot-Chodkiewicz framework, reaction conditions must be carefully controlled. For instance, the in situ generation of volatile or unstable bromoalkynes from precursors like dibromoolefins can be an effective strategy to maintain low concentrations of the reactive species and favor the cross-coupling pathway. nih.gov

Stereochemistry

Controlling the geometry of the carbon-carbon double bonds is a critical stereochemical challenge. The target molecule, this compound, has two double bonds, and natural isolates exist as specific stereoisomers, such as the (11Z) isomer. nist.govflavscents.comfoodb.ca Achieving high stereoselectivity is essential.

Precursor Control: The most common strategy is to introduce the double bond with the correct stereochemistry in one of the precursors. The coupling reaction must then proceed without causing isomerization. For example, to obtain a (Z)-alkene, a precursor could be synthesized via the partial hydrogenation of an alkyne using a Lindlar catalyst. For (E)-alkenes, a dissolving metal reduction (e.g., Na in NH₃) or specific coupling reactions like the Sonogashira coupling with an (E)-vinyl iodide can be employed. tandfonline.com

Reaction-Induced Isomerization: The extended π-conjugation in the final molecule and in advanced intermediates can render the double bonds susceptible to isomerization, for example, through exposure to light, acid, base, or even trace metals during purification. This necessitates mild reaction and workup conditions.

Stereoselective Reactions: For enediyne systems, specific methods have been developed to ensure high stereocontrol. For instance, the carbocupration of a diyne followed by quenching with an electrophile can produce trans-enediynes with high stereoselectivity. nih.gov While directly applied to enediynes, the principles of using stereodefined organometallic intermediates are broadly relevant to controlling geometry in conjugated systems.

| Desired Geometry | Synthetic Method | Description | Reference |

|---|---|---|---|

| (Z)-Alkene | Lindlar Hydrogenation | Partial hydrogenation of an alkyne using a poisoned palladium catalyst (Pd/CaCO₃/Pb(OAc)₂) to yield the cis-alkene. | General textbook knowledge |

| (E)-Alkene | Dissolving Metal Reduction | Reduction of an alkyne using sodium or lithium in liquid ammonia to produce the trans-alkene. | General textbook knowledge |

| (E)-Alkene | Sonogashira Coupling | Coupling a terminal alkyne with a stereochemically pure (E)-vinyl halide preserves the double bond geometry. | tandfonline.com |

| (E)-Enediyne | Carbocupration of Diynes | Highly regio- and stereoselective addition of an organocuprate across one of the triple bonds of a diyne system. | nih.gov |

Table of Mentioned Compounds

Advanced Spectroscopic Techniques for Structural and Electronic Characterization of 1,11 Tridecadiene 3,5,7,9 Tetrayne and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Highly Conjugated Systems

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For polyynes and related conjugated systems, it provides critical information on the chemical environment of each nucleus.

High-Resolution Solution-State ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy in solution is indispensable for verifying the molecular structure of 1,11-tridecadiene-3,5,7,9-tetrayne (B12658240). The extensive conjugation along the carbon backbone significantly influences the chemical shifts of the constituent protons and carbon atoms.

In the ¹H NMR spectrum, distinct signals are expected for the terminal vinyl protons (CH₂=CH–) and the allylic protons (–C≡C–CH=CH₂). The chemical shifts of vinyl protons in conjugated systems are typically found in the range of δ 5.0–7.5 ppm, with their exact position depending on their environment and coupling to neighboring protons.

The ¹³C NMR spectrum is particularly informative, distinguishing between the sp-hybridized carbons of the tetrayne core and the sp²-hybridized carbons of the diene termini. nih.gov Computational studies on simple polyynes like H(C≡C)n H show that as the chain length (n) increases, the chemical shifts of the terminal carbon atoms shift to lower fields. acs.org The internal sp-carbons within the polyyne chain exhibit characteristic shielding. nih.govacs.org For this compound, the spectrum would show signals for the vinyl carbons and the eight distinct sp-hybridized carbons of the tetrayne chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Functional Group | Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Vinyl (CH =CH₂) | ¹H | 5.0 - 6.5 |

| Vinyl (CH=CH ₂) | ¹H | 5.0 - 6.0 |

| Vinyl (C H=CH₂) | ¹³C | 125 - 140 |

| Vinyl (CH=C H₂) | ¹³C | 115 - 125 |

Note: These are general ranges for conjugated systems and can vary based on solvent and specific electronic effects.

Two-Dimensional NMR Methodologies (e.g., HMQC, HMBC, HSQC) for Connectivity Assignment

While 1D NMR provides information on the types of protons and carbons present, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between them. youtube.com For a molecule with a long carbon chain like this compound, 2D NMR is crucial for unambiguous structural assignment. ustc.edu.cn

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. libretexts.org In the HSQC spectrum of the target molecule, cross-peaks would confirm the assignments of the vinyl protons to their corresponding vinyl carbons. youtube.comlibretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). ustc.edu.cnlibretexts.org This is particularly powerful for tracing the carbon skeleton. ustc.edu.cn For instance, correlations would be expected between the vinyl protons and the adjacent sp-hybridized carbons of the tetrayne chain, confirming the connection between the terminal diene and the internal polyyne segments. HMBC can even show correlations over four bonds in conjugated systems. libretexts.org

The combination of HSQC and HMBC experiments provides a robust method for piecing together the molecular structure by mapping out the C-H framework. ustc.edu.cn

Solid-State NMR for Probing Chain Conformation and Molecular Packing in Conjugated Polymers and Oligomers

While solution-state NMR reveals the structure of individual molecules, solid-state NMR (ssNMR) provides invaluable information about the structure, conformation, and packing of molecules in the solid phase. nih.gov This is especially relevant for conjugated oligomers and polymers, where material properties are dictated by intermolecular interactions. nih.gov

For analogues of this compound that form part of larger polymeric structures, ssNMR can differentiate between crystalline and amorphous regions. nih.gov Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide insights into the local environment and conformation of the carbon backbone. By combining ssNMR data with molecular dynamics simulations, it is possible to determine the relative compositions of different structural phases within a bulk material. nih.gov Furthermore, ssNMR can be used to study the dynamics of the polymer chains, such as the motion of side chains relative to the rigid conjugated backbone. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules, offering specific insights into the nature of chemical bonds within a conjugated system. arxiv.org

Analysis of C≡C and C=C Stretching Frequencies and Their Sensitivity to Conjugation

The IR and Raman spectra of this compound are expected to be dominated by bands corresponding to the stretching vibrations of the carbon-carbon triple (C≡C) and double (C=C) bonds.

C≡C Stretching: The C≡C triple bond stretches in polyynes give rise to very strong and characteristic bands in the Raman spectrum, typically in the region of 1900–2200 cm⁻¹. researchgate.net The exact frequency of this mode, often called the effective conjugation coordinate (ECC), is sensitive to the length of the conjugated chain. researchgate.net Increased conjugation generally leads to a red-shift (lower frequency) of this band. researchgate.net

C=C Stretching: The C=C double bond stretches of the terminal diene groups will appear in the 1600–1680 cm⁻¹ region. Their intensity and position are also influenced by conjugation with the polyyne chain.

Raman spectroscopy is particularly well-suited for studying these highly polarizable C≡C bonds, which often produce strong signals. nih.gov In contrast, the IR activity of these modes depends on the symmetry of the molecule. For a perfectly symmetric polyyne, the C≡C stretching modes may be IR-inactive, but in a less symmetric molecule like this compound, they are expected to show some IR activity. arxiv.org

Table 2: Characteristic Vibrational Frequencies for Unsaturated Bonds in Conjugated Systems

| Bond Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|---|

| C≡C (Alkyne) | Stretching | 2100 - 2260 | Strong in Raman, Variable in IR |

| C≡C (Polyyne) | Collective Stretching (ECC) | 1900 - 2200 | Very Strong in Raman |

Investigation of Bond Length Alternation (BLA) through Vibrational Signatures

Bond Length Alternation (BLA) is a key parameter that describes the degree of π-electron delocalization in a conjugated system. It is defined as the difference in length between adjacent single and triple bonds in the polyyne chain. A smaller BLA indicates greater delocalization and a structure tending towards a more cumulenic (all double bonds) character.

Vibrational spectroscopy, especially Raman, is highly sensitive to BLA. nih.govacs.org The frequency of the main Raman-active ECC mode is a direct probe of the structural arrangement of the carbon chain. A lower ECC frequency corresponds to a smaller BLA and increased electron delocalization. acs.org Theoretical and experimental studies on various polyynes have shown that the BLA is influenced by both the chain length and the nature of the end groups. nih.govacs.org For instance, DFT calculations have estimated the BLA for polyyne to be approximately 0.13 Å. nih.gov By analyzing the precise frequency of the C≡C stretching modes, one can gain quantitative insights into the electronic structure and the degree of conjugation in this compound and its analogues. researchgate.net

Time-Resolved Vibrational Spectroscopy for Excited State Dynamics in Polyynes

Time-resolved vibrational spectroscopy techniques, such as time-resolved resonance Raman (TRRR) and time-resolved infrared (TRIR) spectroscopy, are powerful tools for investigating the fleeting structures and dynamics of polyynes in their electronic excited states. dtu.dkaip.org These methods allow for the observation of vibrational spectra of short-lived transient species, providing detailed information on molecular structure, electronic state character, and the pathways of energy relaxation following photoexcitation. aip.org

When a molecule like this compound absorbs a photon, it is promoted to an excited electronic state. The subsequent events, including internal conversion (IC) between electronic states (e.g., from a higher S₂ state to the lower S₁ state) and vibrational relaxation within an electronic state, occur on ultrafast timescales, often in the femtosecond to picosecond range. bowdoin.edunih.gov

For conjugated systems like polyenes and polyynes, the initial photoexcitation is often to a bright S₂ (1¹Bᵤ) state. This is typically followed by rapid internal conversion to a lower-lying, optically dark S₁ (2¹A₉) state. nih.gov Time-resolved spectroscopy can track these transitions. For instance, the disappearance of vibrational bands characteristic of the S₂ state and the concurrent appearance of bands for the S₁ state can be monitored over time. nih.gov Furthermore, shifts in vibrational frequencies and changes in band intensities over time within the S₁ state can reveal the process of vibrational cooling as the "hot" molecule dissipates excess energy to its surroundings. In some polyenes, a transient species, denoted S, has been observed and assigned to absorption from a vibrationally "hot" ground state, formed after the decay of the S₁ state. bowdoin.edu The lifetimes of the S₂, S₁, and S states in long-chain polyenes have been found to be remarkably similar, suggesting a convergence of excited-state dynamics as the chain length increases. bowdoin.edu

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Vis absorption, is fundamental to understanding the electronic structure of conjugated molecules like this compound. The extent of the π-conjugated system is the primary determinant of the electronic transition energies.

Relationship between Conjugation Length and Electronic Transitions (UV-Vis)

In polyynes and related conjugated systems, the electronic energy levels, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), move closer together as the length of the conjugated chain increases. youtube.com This reduction in the HOMO-LUMO energy gap means that less energy is required to promote a π electron from the ground state to the first excited state (a π → π* transition). libretexts.orgyoutube.com

According to the inverse relationship between energy and wavelength (E = hc/λ), a smaller energy gap results in the absorption of light at a longer wavelength. youtube.com This phenomenon is known as a bathochromic shift, or red shift. libretexts.org Consequently, as the number of alternating double and triple bonds in an oligo-ene-yne increases, its maximum absorption wavelength (λmax) shifts to higher values. youtube.comlibretexts.org This trend is a hallmark of conjugated systems and is crucial for tuning the optical properties of these materials. Each additional conjugated double bond can increase the absorption maximum by approximately 30 nm. libretexts.org

The effect of increasing conjugation on the UV-Vis absorption maximum is illustrated in the following table for a series of polyenes.

Table 1: Effect of Conjugation Length on Absorption Wavelength

| Compound | Number of Conjugated Double Bonds | λmax (nm) |

|---|---|---|

| Ethene | 1 | 165 |

| 1,3-Butadiene | 2 | 217 |

| 1,3,5-Hexatriene | 3 | 258 |

| 1,3,5,7-Octatetraene (B1254726) | 4 | 290 |

This table demonstrates the bathochromic shift in polyenes as the number of conjugated double bonds increases. A similar trend is observed for polyynes. libretexts.orgyoutube.com

Extrapolation of Electronic Properties to Infinite Chain Lengths in Oligomers

Predicting the electronic properties of a fully conjugated polymer can be achieved by studying a series of its corresponding oligomers (molecules with a repeating unit structure) of increasing length. arxiv.orgnih.gov By systematically measuring a property, such as the π → π* transition energy, for a series of oligomers, the data can be extrapolated to predict the property of the theoretical infinite polymer chain. arxiv.orgacs.org

A common and effective method involves plotting the measured transition energies (often in wavenumbers, cm⁻¹) against the reciprocal of the number of repeating conjugated units (1/n). researchgate.net For many conjugated systems, this plot yields a nearly linear relationship, which can be reliably extrapolated to the point where 1/n = 0, corresponding to an infinite chain length (n = ∞). researchgate.net

Several theoretical models are employed to analyze and fit this data, including:

Kuhn's Coupled Oscillator Model: Treats the conjugated system as a series of coupled oscillators. acs.org

Hückel Molecular Orbital Theory: Provides a quantum mechanical description of the π-electron system. acs.org

Free Electron Model: Models the π electrons as particles in a one-dimensional box. acs.org

These extrapolation procedures are invaluable for materials science, as they allow for the prediction of the band gap and other key electronic properties of conductive polymers and related materials without needing to synthesize infinitely long chains. acs.orgresearchgate.net For parent polyynes, the extrapolated value for the first intensive absorption band tends toward approximately 16,000 cm⁻¹. researchgate.net

Photophysical Pathways and Excited State Interactions in Oligo-ene-ynes

Upon absorption of a photon, an oligo-ene-yne molecule is elevated to an excited singlet state (typically S₂ or higher). From here, it can undergo several de-excitation processes to return to the ground state (S₀). The specific pathways and their efficiencies are determined by the molecular structure and its environment.

The primary photophysical pathways include:

Vibrational Relaxation (VR): Within any electronic state, the molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of that state. This is a very fast process, occurring on the order of picoseconds or less.

Internal Conversion (IC): A non-radiative transition between two electronic states of the same spin multiplicity (e.g., S₂ → S₁ or S₁ → S₀). For many polyenes and related systems, the initially populated bright S₂ state undergoes ultrafast internal conversion to the lower-lying dark S₁ state. bowdoin.edu

Fluorescence: A radiative transition from the lowest excited singlet state (S₁) to the ground state (S₀). The emission of a photon is typically observed. For many rigid, planar oligo(p-phenyleneethynylene)s, the emission originates preferentially from the relaxed, planar conformation, resulting in well-defined vibronic features. nih.gov The fluorescence lifetime and spectral profile are often independent of the excitation wavelength, indicating that emission occurs from a single, thermally equilibrated excited state. nih.gov

Intersystem Crossing (ISC): A non-radiative transition between two electronic states of different spin multiplicity (e.g., S₁ → T₁). This process populates the triplet manifold and can be followed by phosphorescence.

Phosphorescence: A slow, radiative transition from the lowest triplet state (T₁) to the ground state (S₀).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

Identification of the Intact Molecular Ion and Mechanistic Fragmentation

For this compound (C₁₃H₈), the exact molecular mass is 164.06 Da. nih.gov In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule, known as the molecular ion peak (M⁺), would be observed at a mass-to-charge ratio (m/z) of 164.

The fragmentation of the molecular ion provides structural information. For long-chain unsaturated hydrocarbons, fragmentation typically involves the cleavage of C-C single bonds and the loss of small, stable neutral fragments. libretexts.org Given the structure of this compound, the fragmentation pattern would be characterized by:

The Molecular Ion (M⁺): A peak at m/z 164, representing the intact molecule. Its intensity may vary.

Loss of a Methyl Radical (M-15): Cleavage of the terminal methyl group is a common fragmentation pathway, though less favorable than cleavage at other sites in highly unsaturated systems.

Loss of Alkyl and Alkenyl Fragments: The aliphatic end of the molecule can fragment, leading to the loss of C₂H₅, C₃H₇, etc.

Cleavage of the Poly-yne Chain: The long carbon chain is susceptible to cleavage, resulting in a series of fragment ions separated by masses corresponding to carbon units (e.g., C₂, C₂H₂). The high degree of unsaturation suggests that fragments corresponding to the loss of acetylene (B1199291) (C₂H₂) at m/z 26 or diacetylene (C₄H₂) at m/z 50 could be observed.

Characteristic Clusters: Alkanes and unsaturated hydrocarbons often show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org While the structure is not a simple alkane, cleavage along the chain could produce a related pattern.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity | Description |

|---|---|---|

| 164 | [C₁₃H₈]⁺ | Molecular Ion (M⁺) |

| 138 | [C₁₁H₆]⁺ | Loss of acetylene (C₂H₂) |

| 114 | [C₉H₂]⁺ | Loss of diacetylene from a fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (if rearrangement occurs) |

| 77 | [C₆H₅]⁺ | Phenyl cation (if rearrangement occurs) |

This table presents a hypothetical fragmentation pattern. Actual observed fragments and their relative intensities would depend on the specific ionization energy and instrumentation used.

X-ray Crystallography for Precise Solid-State Geometries (Applicable to End-Capped or Stabilized Analogues)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While the high reactivity and instability of unsubstituted polyynes like this compound make their crystallization challenging, the structural analysis of their end-capped or stabilized analogues provides critical insights into the fundamental geometry of the polyyne chain. researchgate.net

End-capping groups, such as triisopropylsilyl or biphenyl (B1667301) moieties, serve to protect the reactive ends of the polyyne chain, enhancing its stability and facilitating the growth of single crystals suitable for X-ray diffraction analysis. researchgate.netresearchgate.net The resulting crystal structures reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Detailed Research Findings:

Studies on triisopropylsilyl-capped polyynes have provided a wealth of information on the structural characteristics of the sp-hybridized carbon chain. researchgate.net These studies have shown that the polyyne backbone is nearly linear, with slight deviations from perfect linearity. The bond lengths within the chain alternate between single and triple bonds, confirming the polyynic nature of these molecules. researchgate.net

For example, the X-ray crystallographic analysis of a series of conjugated, triisopropylsilyl end-capped polyynes has allowed for a thorough examination of their structural and electronic properties. researchgate.net Similarly, the synthesis and characterization of stable biphenyl-terminated polyynes have been reported, with their structures elucidated through a combination of spectroscopic methods and, where possible, X-ray diffraction. researchgate.netarxiv.org

The crystal packing of these stabilized analogues is also of significant interest, as it reveals how these rigid, linear molecules arrange themselves in the solid state. researchgate.net This information is crucial for understanding their bulk properties and for the design of new materials with specific solid-state architectures.

Data Tables:

The following table presents representative crystallographic data for a stabilized polyyne analogue, illustrating the type of precise geometric information that can be obtained from X-ray crystallography.

Table 3: Representative Crystallographic Data for a Triisopropylsilyl-Capped Tetrayne

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pca2(1) | researchgate.net |

| a (Å) | 28.591(3) | researchgate.net |

| b (Å) | 9.773(1) | researchgate.net |

| c (Å) | 10.027(1) | researchgate.net |

| V (ų) | 2799.3(5) | researchgate.net |

| Z | 4 | researchgate.net |

Note: The data in this table is for a representative end-capped tetrayne and serves as an example of the crystallographic information available for stabilized polyyne analogues.

The insights gained from the X-ray crystallographic analysis of these model systems are invaluable for understanding the intrinsic properties of the parent compound, this compound, and for guiding the synthesis of new, more stable polyyne derivatives with tailored properties. mdpi.com

Theoretical and Computational Investigations of 1,11 Tridecadiene 3,5,7,9 Tetrayne and Extended Polyunsaturated Hydrocarbons

Quantum Chemical Approaches to Molecular Architecture and Energetics

Quantum chemical methods are indispensable tools for elucidating the three-dimensional structures and energetic landscapes of molecules. These computational techniques provide a detailed picture of molecular geometries, conformational stabilities, and the electronic interactions that govern their behavior.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. stackexchange.comnih.gov By finding the minimum on the potential energy surface, DFT can predict key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net

For molecules like 1,11-tridecadiene-3,5,7,9-tetrayne (B12658240), which possess a degree of flexibility, DFT is used to explore the conformational landscape. This involves identifying various low-energy structures (conformers) and understanding the energy barriers that separate them. nih.govresearchgate.net The study of related polyynes has shown that DFT can effectively model the geometries of these linear-chain molecules. researchgate.net The accuracy of these predictions is crucial, as the molecular geometry significantly influences the electronic and spectroscopic properties.

Modern advancements in DFT include the development of new functionals, some incorporating machine learning, which aim to improve the precision of these calculations. arxiv.org The choice of functional and basis set is critical for obtaining reliable results that can be compared with experimental data. researchgate.net

ab initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy, researchers turn to ab initio (from first principles) methods. wikipedia.org Unlike DFT, which relies on approximations for the exchange-correlation functional, ab initio methods are based solely on the fundamental laws of quantum mechanics and the physical constants. wikipedia.orgyoutube.com Techniques like Hartree-Fock (HF), post-Hartree-Fock methods, and multi-reference methods provide a more rigorous description of the electronic structure. wikipedia.org

These high-level calculations are computationally more demanding but are essential for benchmarking the results of more approximate methods like DFT and for obtaining highly accurate electronic properties. arxiv.org For polyynes and other conjugated systems, ab initio calculations have been instrumental in understanding their electronic states and predicting their behavior in molecular electronic devices. aps.orgaps.orgarxiv.org

Prediction of Spectroscopic Signatures and Their Comparison with Experimental Data

Computational spectroscopy plays a vital role in interpreting experimental data by predicting the spectroscopic signatures of molecules. rug.nl Techniques such as infrared (IR) and UV-visible spectroscopy can be simulated using quantum chemical methods.

DFT and ab initio calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum, and electronic transition energies, which relate to absorption bands in a UV-vis spectrum. schrodinger.comyoutube.com By comparing these predicted spectra with experimental measurements, scientists can confirm the structure of a synthesized molecule or identify the presence of specific conformers. rug.nl This synergy between theory and experiment is crucial for validating the computational models and gaining a deeper understanding of the molecule's properties. nih.gov

Electronic Properties and Charge Transport Modeling

The extended π-conjugated system of this compound and related polyynes gives rise to interesting electronic properties, making them promising candidates for molecular-scale electronic components.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Band Structures

A key concept in understanding the electronic behavior of a molecule is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and its ability to conduct electricity. schrodinger.com

A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited electronically, which is a desirable characteristic for molecular wires. schrodinger.comyoutube.com Theoretical calculations, primarily using DFT, are routinely performed to determine the energies of the HOMO and LUMO and the magnitude of the gap. researchgate.netresearchgate.net For long-chain polyynes, studies have shown that the HOMO-LUMO gap tends to decrease as the length of the conjugated chain increases. researchgate.net This trend is a direct consequence of the increased delocalization of the π-electrons along the molecular backbone.

| Polyyne Chain Length (n=number of acetylene (B1199291) units) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Diyne (n=2) | -6.5 | -0.8 | 5.7 | researchgate.net |

| Tetrayne (n=4) | -5.9 | -1.5 | 4.4 | researchgate.net |

| Hexayne (n=6) | -5.6 | -1.9 | 3.7 | researchgate.net |

| Octayne (n=8) | -5.4 | -2.2 | 3.2 | researchgate.net |

Theoretical Studies on Molecular Conductance and Wire Characteristics

The potential of polyynes to act as molecular wires has been a subject of intense theoretical investigation. researchgate.net These studies often employ a combination of DFT and non-equilibrium Green's function (NEGF) methods to model the transport of electrons through a single molecule connected to metallic electrodes. tandfonline.comrsc.org

A remarkable finding from these theoretical studies is that polyynes exhibit unusually high conductance compared to other conjugated oligomers. aps.orgaps.org This high conductance is attributed to the position of the Fermi level of the electrodes relative to the molecular orbitals of the polyyne. researchgate.netarxiv.org Furthermore, the conductance of polyynes is predicted to be only weakly dependent on the length of the molecular chain, making them nearly ideal molecular wires. aps.orgaps.org This is in contrast to many other molecular systems where the conductance decreases exponentially with length. researchgate.net These theoretical predictions highlight the exceptional promise of polyyne-based structures for applications in molecular electronics.

| Polyyne | Conductance (G₀) | Reference |

|---|---|---|

| Diyne | 1.56 | researchgate.net |

| Tetrayne | 1.49 | researchgate.net |

| Hexayne | 1.44 | researchgate.net |

| Octayne | 1.41 | researchgate.net |

*G₀ is the quantum of conductance, approximately 7.75 x 10⁻⁵ S.

Computational Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into reaction pathways and the role of catalysts that are often difficult to obtain through experimental means alone.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, general mechanistic pathways for polyynes have been investigated. One common reaction type for these unsaturated systems is cycloaddition. nih.govacademie-sciences.fr For example, the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, a reaction that can form alkynes from 1,1-dihaloolefins, has been studied computationally and induced on surfaces using atomic manipulation, providing a pathway to synthesize polyynes. nih.gov The reaction proceeds through the formation of a carbenoid or carbene intermediate. nih.gov

DFT calculations have been employed to study the [3+2] cycloaddition reactions of nitrilimines with ethene, which, like the double bonds in this compound, act as dipolarophiles. researchgate.net These studies reveal that such reactions are typically concerted and asynchronous, with low activation barriers, indicating the high reactivity of these systems. researchgate.net The frontier molecular orbitals (FMOs) play a crucial role in determining the reaction barriers. researchgate.net These general findings for cycloaddition reactions provide a framework for understanding the potential reactivity of the diene moieties in this compound.

The interaction of polyynes with metal centers is fundamental to many of their synthetic transformations and potential applications in catalysis. Organometallic complexes are often used to catalyze the coupling reactions that form the backbone of polyynes, such as the Cadiot-Chodkiewicz and Hay coupling reactions. academie-sciences.fr

Computational studies on the interaction of polyynes with metal catalysts can elucidate the reaction mechanisms and help in the design of more efficient catalysts. DFT modeling has become an indispensable tool in understanding catalytic polymerization and other metal-catalyzed reactions. mdpi.com For example, DFT studies on the hydrogenation of various substrates using pincer complexes have provided detailed mechanistic insights. tib.eu Such studies can map out the energy profiles of catalytic cycles, identify key intermediates, and explain the observed selectivity. While specific DFT studies on the catalytic interactions of this compound are scarce, the methodologies developed for other unsaturated systems are directly applicable. These computational approaches can be used to investigate how the polyyne chain of this compound might coordinate to a metal center and the subsequent transformations that could occur, such as insertion or cross-coupling reactions.

Quantitative Analysis of Substituent Effects and Electronic Perturbations

The electronic properties of this compound can be finely tuned by the introduction of substituents. Computational chemistry offers a quantitative framework to understand and predict these effects.

Computational studies on substituted polyynes have systematically investigated the influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on their electronic structure. nih.govacs.org In systems modeled as Y–R–X, where R is a polyyne spacer, the electronic properties are significantly dependent on the nature of the substituent X and the reaction site Y. nih.govacs.org

The strength of the substituent effect generally decreases as the length of the polyyne spacer increases. nih.govacs.org The effect is transmitted through a combination of inductive (field) and resonance effects. For instance, in systems with a nitro (NO2) group as the reaction site (an EWG), the inductive effect tends to dominate, whereas with an oxide (O-) group (an EDG), the resonance effect is more significant. nih.govacs.org This indicates that the electronic character of the termini of this compound could be substantially altered by introducing appropriate substituents.

The introduction of substituents can also impact the aromaticity and π-electron delocalization of adjacent ring systems, if present. nih.gov For example, in substituted purine (B94841) and adenine (B156593) systems, the effect of a substituent is position-dependent, with some positions being more sensitive to electronic perturbations than others. nih.gov This highlights the nuanced control that substituents can exert on the electronic landscape of a molecule.

In molecules with extended π-systems, electronic communication between different parts of the molecule can occur through two primary mechanisms: through-bond and through-space interactions. Through-bond interaction involves the transmission of electronic effects along the covalent bond framework, while through-space interaction occurs directly between non-bonded atoms or groups that are in close spatial proximity.

For a molecule like this compound, which has a linear, rigid polyyne core, through-bond electronic communication is expected to be the primary pathway for transmitting substituent effects along the chain. However, the possibility of through-space interactions could arise in the presence of bulky substituents that might fold back towards the polyyne chain or in intermolecular contexts.

Chemical Reactivity and Transformation Pathways of 1,11 Tridecadiene 3,5,7,9 Tetrayne and Analogous Conjugated Systems

Selective Functionalization of Alkene and Alkyne Moieties

The presence of both alkene and alkyne functionalities within a conjugated framework presents both a challenge and an opportunity for selective chemical transformations. The distinct electronic properties of the C=C double bonds and C≡C triple bonds allow for chemoselective reactions, enabling the targeted modification of one type of unsaturation while leaving the other intact.

While specific studies on the chemoselective addition to 1,11-tridecadiene-3,5,7,9-tetrayne (B12658240) are not extensively documented, the reactivity of analogous polyyne and enediyne systems provides significant insight. The addition of nucleophiles to polarized alkynes, for instance, typically favors a Michael-type addition. researchgate.net In conjugated systems containing both alkenes and alkynes, the outcome of addition reactions is highly dependent on the nature of the reagent and the specific electronic environment of the unsaturated bonds.

For example, in diynones, which are structurally related to the tetrayne core of this compound, the addition of amines has been shown to occur preferentially at the acetylenic carbon furthest from the carbonyl group. researchgate.net This suggests that the electronic bias within the conjugated system plays a crucial role in directing the regioselectivity of nucleophilic additions.

Catalytic hydrogenation represents another key class of addition reactions. The selective hydrogenation of the double or triple bonds in a polyenyne system is a significant synthetic challenge. Typically, the use of specific catalysts, such as Lindlar's catalyst, is employed for the selective reduction of alkynes to cis-alkenes. However, the complete selective hydrogenation of one type of unsaturation in the presence of the other in a complex system like this compound would require careful optimization of reaction conditions.

The conjugated π-system of this compound and its analogs makes it an excellent substrate for cycloaddition reactions, providing a powerful tool for the construction of cyclic and polycyclic structures.

Diels-Alder Reactions: The diene moieties within these systems can participate in [4+2] cycloaddition reactions with suitable dienophiles. While specific Diels-Alder reactions involving this compound are not detailed in the literature, the general reactivity of conjugated enediynes suggests their potential to act as dienes.

1,3-Dipolar Cycloadditions: The alkyne units are susceptible to 1,3-dipolar cycloadditions with a variety of 1,3-dipoles, such as azides and nitrile oxides, leading to the formation of five-membered heterocyclic rings. wikipedia.org This type of reaction is a cornerstone of "click chemistry" and offers a highly efficient method for the functionalization of polyynes.

A notable example in analogous systems is the thermal activation of enediynes, which can lead to cycloaromatization reactions, such as the Bergman cyclization, to form highly reactive biradical intermediates. rsc.orgrsc.org These intermediates can then be trapped in cycloaddition-like processes.

| Reaction Type | Reactant | Product Type | Reference |

| Bergman Cyclization | Enediyne | Benzenoid diradical | rsc.org |

| 1,3-Dipolar Cycloaddition | Alkyne + Azide | 1,2,3-Triazole | wikipedia.org |

Intramolecular Rearrangements and Cyclizations

The linear and rigid structure of this compound provides a unique scaffold for intramolecular reactions, leading to the formation of complex cyclic systems through carefully orchestrated bond reorganizations.

Domino, or cascade, reactions are highly efficient processes that allow for the formation of multiple bonds in a single synthetic operation. In the context of polyynes and enediynes, electrophilic cyclization cascades can be initiated to construct intricate polycyclic frameworks.

For instance, the treatment of N,N-dimethyl 2-[2-(2-ethynylphenyl)ethynyl]anilines with iodine triggers an initial cyclization to form an iodinated indole. rsc.org Further reaction with iodine leads to a cascade that ultimately forms benzo[a]carbazoles. rsc.org This demonstrates how an external electrophile can initiate a sequence of intramolecular cyclizations along a polyyne backbone.

Another relevant example is the platinum-catalyzed cyclization of enediyne moieties with a tethered alkyl chain, which proceeds through a cycloaromatization followed by a C-H bond insertion to yield naphthalene (B1677914) derivatives. rsc.org

| Starting Material | Catalyst/Reagent | Product | Reference |

| N,N-dimethyl 2-[2-(2-ethynylphenyl)ethynyl]anilines | I₂ | Benzo[a]carbazoles | rsc.org |

| Enediyne with tethered alkyl chain | PtCl₂ | Naphthalenes | rsc.org |

This compound as a Platform for Complex Molecular Synthesis

The rich reactivity of polyynes, such as this compound, makes them valuable precursors in the synthesis of complex organic and organometallic compounds. researchgate.net Their rigid, linear structure can be transformed into a variety of molecular architectures through the reactions discussed above.

The synthesis of naturally occurring polyynes has been a significant area of research, with early efforts relying on copper-catalyzed oxidative acetylenic coupling reactions. nih.gov More recently, transition-metal-catalyzed alkynylation reactions have greatly expanded the ability to synthesize these complex natural products. nih.gov

Furthermore, the concept of using polyynes as "molecular wires" has led to the development of methods to stabilize these often-unstable molecules, for example, by encapsulating them within macrocycles to form rotaxanes. nih.govox.ac.uk This not only enhances their stability but also allows for the study of their unique electronic properties. The synthesis of these supramolecular structures often relies on the strategic functionalization of the polyyne chain. nih.gov

The ability to selectively functionalize the alkene and alkyne moieties, coupled with the propensity for cyclization and rearrangement, positions this compound and its analogs as versatile platforms for the construction of novel and complex molecular systems with potential applications in materials science and medicinal chemistry.

Supramolecular Organization and Self Assembly of Conjugated Oligo Ene Ynes

Driving Forces for Self-Assembly in π-Conjugated Molecules

π-stacking is a fundamental non-covalent interaction that plays a crucial role in the self-assembly of aromatic and conjugated molecules. nih.gov It arises from the electrostatic and van der Waals interactions between the electron-rich π-orbitals of adjacent molecules. In conjugated systems like 1,11-tridecadiene-3,5,7,9-tetrayne (B12658240), the extensive network of alternating single and multiple bonds creates a highly polarizable electron cloud, making π-stacking a significant driving force for aggregation. wikipedia.org

| Polyyne Chain Length | Interaction Energy (Eint) |

| Acetylene (B1199291) (dimer) | -1.07 kcal mol⁻¹ |

| 50yne (dimer) | -45.83 kcal mol⁻¹ |

| Table 1: Calculated interaction energies for polyyne dimers of varying chain lengths, demonstrating the increase in stability with chain extension. rsc.org |

The presence of terminal groups, such as the vinyl groups in this compound, can further influence π-stacking by modifying the electronic distribution and steric accessibility of the conjugated core.

Beyond π-stacking, other non-covalent interactions are instrumental in directing the self-assembly of conjugated molecules. These interactions offer a higher degree of directionality and specificity, enabling the precise control of supramolecular architecture. researchgate.netnih.gov

Hydrogen Bonding: While this compound itself does not possess classical hydrogen bond donors or acceptors, the introduction of suitable functional groups (e.g., hydroxyl, carboxyl, or amide groups) to the terminal ends of the polyyne chain could introduce hydrogen bonding as a powerful tool for directing assembly. rsc.org Hydrogen bonds are highly directional and play a well-established role in crystal engineering and the formation of robust supramolecular structures. rsc.org

Halogen Bonding: Halogen bonding is another directional non-covalent interaction that can be utilized to control the self-assembly of organic molecules. researchgate.net It involves the interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. By incorporating halogen atoms into the structure of oligo-ene-ynes, it is possible to program their assembly into specific arrangements.

The interplay of these various non-covalent interactions, including C-H⋯π and lone pair⋯π interactions, provides a versatile toolkit for the rational design of functional supramolecular materials based on conjugated oligo-ene-ynes. nih.govnih.gov

Fabrication of Ordered Nanostructures and Thin Films

The ability to control the self-assembly of conjugated oligo-ene-ynes is crucial for their integration into electronic and optoelectronic devices, which often require the formation of well-ordered nanostructures and thin films.

The self-assembly of conjugated molecules at interfaces, such as the air-water interface or on solid substrates, provides a powerful method for fabricating highly ordered structures. acs.org The reduced dimensionality of the interface can guide the molecules to adopt specific orientations and packing arrangements that may not be accessible in bulk solution.

For instance, the self-assembly of long-chain alkanes and their derivatives on graphite (B72142) surfaces has been shown to result in highly ordered monolayers, with the molecular arrangement dictated by the interplay between adsorbate-adsorbate and adsorbate-substrate interactions. nih.gov Similarly, it is anticipated that this compound, with its long, rigid conjugated backbone, could form ordered assemblies on suitable substrates. The morphology of these assemblies, whether they form nanowires, nanoribbons, or other structures, would depend on the specific conditions of deposition and the nature of the substrate. acs.org

The aggregation of conjugated polymers in solution prior to film casting is another critical factor that influences the final morphology of the thin film. researchgate.net Control over solution-state aggregation, through factors like solvent choice and temperature, can be used to tune the hierarchical structure of the resulting material.

Template-assisted self-organization offers a bottom-up approach to fabricating complex and well-defined nanostructures. This can involve the use of either hard or soft templates to guide the assembly of the target molecules.

One strategy is the use of macrocyclic hosts, such as cyclodextrins or other custom-designed macrocycles, to encapsulate and stabilize polyyne chains, forming rotaxanes. acs.org This approach not only prevents the unstable polyyne from undergoing side reactions but also imposes a specific, ordered arrangement on the chains.

Another approach is the use of top-down fabricated templates, such as nanoporous materials or patterned surfaces, to direct the assembly of oligo-ene-ynes. The confinement within the template can force the molecules to adopt a desired orientation and packing.

Furthermore, the concept of cyclopolymerization of diyne monomers, often using transition metal catalysts, allows for the creation of conjugated polymers with a regular, cyclic structure in the backbone. nih.govacs.orgnih.gov This method provides a high degree of control over the resulting polymer architecture.

Hierarchical Structure Control for Tunable Properties

The ability to control the hierarchical structure of self-assembled conjugated oligo-ene-ynes, from the molecular packing at the nanoscale to the macroscopic alignment of domains, is essential for tuning their electronic and optical properties. researchgate.net The charge transport characteristics of organic semiconductors, for example, are highly dependent on the degree of molecular order and the electronic coupling between adjacent molecules. nih.gov

By carefully selecting the molecular building blocks and controlling the self-assembly conditions, it is possible to engineer materials with optimized properties for specific applications. For example, achieving a high degree of co-facial π-stacking is often desirable for efficient charge transport along the stacking direction. The control over hierarchical structure allows for the creation of anisotropic materials, where the properties are dependent on the direction of measurement. This is particularly relevant for applications such as polarized light emitters and sensors.

Advanced Materials Applications and Technological Prospects of Highly Unsaturated Hydrocarbons

Molecular Electronics and Optoelectronics

The core of 1,11-tridecadiene-3,5,7,9-tetrayne (B12658240) is a chain of sp-hybridized carbon atoms, a structural feature that makes it and other polyynes prime candidates for applications in molecular-scale electronic and optoelectronic devices. polimi.itwikipedia.org Their rigid framework and highly delocalized π-electron system facilitate efficient charge transport, a fundamental requirement for molecular electronics.

Utilization as Molecular Wires in Nanoscale Devices

Polyynes are considered promising candidates for molecular wires due to their inherent rigidity and high electrical conductivity. wikipedia.org The structure of this compound, with its extended sp-hybridized carbon chain, exemplifies the characteristics of a potential nanoscale wire. This rigidity distinguishes polyynes from other flexible organic molecules, which can suffer from interruptions in conjugation due to bond rotation. aip.org The ability to conduct electricity through a single molecule opens the door for the miniaturization of electronic components to the ultimate limit of atomic precision. Although long polyyne chains can be unstable, they can be stabilized by encapsulation in double-walled carbon nanotubes or by the addition of bulky end-groups, a strategy that has enabled the synthesis of polyynes with hundreds of carbon atoms. wikipedia.org

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While conjugated organic polymers are the foundation of OLED and OFET technologies, research has primarily centered on materials like polyfluorenes, polyacenes, and poly(p-phenylene-vinylene). illinois.eduresearchgate.net However, the fundamental properties of polyynes are relevant to this field.

Recent studies have demonstrated the potential of polyyne-based structures in OFETs. A field-effect transistor was successfully fabricated using a porous polyyne-polyene material derived from the dehydrochlorination of polyvinylidene chloride (PVDC). mdpi.comresearchgate.net This device exhibited n-type conductivity and demonstrated that current modulation through a polyyne-based channel is feasible, suggesting that such materials could serve as discrete elements in molecular electronics. mdpi.comresearchgate.net The performance of these devices, including charge carrier mobility, is an active area of research. mdpi.com

In the context of OLEDs, the electroluminescent properties of various conjugated polymers are exploited. illinois.eduresearchgate.net While specific research on this compound for OLEDs is not prominent, the broader class of π-conjugated systems is central to the technology. The development of new materials with high thermal stability and tunable emissive properties is key, and the structural motifs of polyynes could be incorporated into more complex systems to achieve desired electronic characteristics. illinois.edu

Photovoltaic Device Architectures

In the field of organic photovoltaics (OPVs), research has explored various polymer structures. Polyplatinaynes, which are polymers containing platinum atoms in the polyyne backbone, have been synthesized and tested in polymer solar cells. polyu.edu.hkresearchgate.net These materials act as electron donors in a blend with fullerene-based acceptors. By modifying the side chains of these polyplatinaynes with different electron-accepting groups, researchers were able to tune the material's energy levels and absorption spectrum, achieving power conversion efficiencies of up to 1.35%. polyu.edu.hkresearchgate.net This work highlights that the polyyne backbone can serve as a scaffold for building efficient photovoltaic materials. Although simpler polyynes like this compound are not typically used as the primary active material, their fundamental structure is a key component of these more complex and functional polymers. mdpi.com

Nonlinear Optical (NLO) Properties

Polyynes exhibit significant nonlinear optical (NLO) properties, which are of great interest for applications in photonics, such as optical switching and data processing. polimi.it The third-order NLO response, characterized by the second hyperpolarizability (γ), shows a dramatic increase with the length of the polyyne chain. aip.orgacs.org

Experimental studies on a series of triisopropylsilyl (TIPS) end-capped polyynes, containing up to 20 consecutive sp-hybridized carbon atoms, revealed that the γ value demonstrates a power-law dependence on the number of acetylene (B1199291) repeat units (n), scaling as γ ∝ n^4.28. aip.org This exponent is surprisingly larger than that observed for other conjugated systems like polyenes and was not predicted by earlier theoretical models. aip.orgnih.gov This strong dependence underscores the exceptional potential of long polyynes for NLO applications. No saturation of the NLO properties was observed even for the longest chains synthesized, indicating that even longer polyynes could yield still greater NLO responses. aip.org

The vibrational contribution to the second hyperpolarizability (γ_vib) has also been studied in detail. acs.orgacs.org By analyzing the NLO properties of very long polyynes, researchers can extrapolate these findings to predict the properties of carbyne, the infinite allotrope of sp-hybridized carbon. acs.org

| Polyyne Series | Key Finding | Significance |

|---|---|---|

| TIPS-end-capped polyynes (up to n=10) | The second hyperpolarizability (γ) scales with the number of repeat units (n) as γ ∝ n4.28. aip.org | Demonstrates a stronger increase in NLO response with length than other conjugated polymers. |

| Push-pull polyynes | The polyyne bridge effectively promotes charge transfer between electron donor and acceptor end groups. polimi.it | Suggests suitability for materials with first-order optical nonlinearity. |

| Long polyynes (Tr*[n] series) | The vibrational contribution to hyperpolarizability (γvib) increases dramatically with chain length, approaching a linear behavior. acs.org | Allows for the extrapolation and prediction of the NLO properties of infinite carbyne. |

Precursors to Novel Carbon Allotropes and Advanced Carbon Materials

Perhaps one of the most fundamental roles of this compound and its longer polyyne cousins is in the study of carbyne, the truly one-dimensional allotrope of carbon.

Modeling Carbyne and One-Dimensional Carbon Nanostructures

Carbyne, a hypothetical infinite chain of sp-hybridized carbon atoms, has long been a subject of intense theoretical and experimental interest. polimi.it Synthesizing and characterizing bulk carbyne has proven to be exceptionally challenging. wikipedia.org Therefore, finite, well-defined polyyne molecules like this compound serve as indispensable molecular models. By synthesizing series of increasingly long polyynes and measuring their properties, scientists can extrapolate the data to predict the characteristics of the infinite carbyne chain. polimi.itacs.org For instance, analysis of the optical and NLO properties of polyyne series has been used to estimate the band gap and second hyperpolarizability of carbyne. acs.org These model compounds provide the best experimental means to understand the structure and potential applications of this elusive carbon allotrope. polimi.it

Biological Relevance and Natural Occurrence of Polyene Polyyne Systems

Identification of 1,11-Tridecadiene-3,5,7,9-tetrayne (B12658240) in Plant Species

The presence of this compound has been documented in several plant species, primarily within the Asteraceae family. Its isolation and identification have been achieved through various analytical techniques, confirming its natural occurrence.

The compound has been reported in Liabum floribundum and Centaurea angustifolia. nih.govnih.gov Furthermore, it has been identified as a constituent of the root of Arctium lappa, commonly known as burdock. nih.govnih.gov The florets of safflower (Carthamus tinctorius) are another notable source of this polyacetylene. nih.govcontaminantdb.ca The occurrence of this and other polyacetylenes is often tissue-specific within the plant. nih.gov

Below is a table summarizing the plant species in which this compound has been identified.

| Family | Genus | Species | Common Name | Plant Part |

| Asteraceae | Liabum | floribundum | Not specified | |

| Asteraceae | Centaurea | angustifolia | Not specified | |

| Asteraceae | Arctium | lappa | Burdock | Root |

| Asteraceae | Carthamus | tinctorius | Safflower | Florets |

Biosynthetic Pathways of Polyacetylenes in Nature

The biosynthesis of polyacetylenes, including this compound, is a complex process that originates from fatty acid metabolism. mdpi.com Isotopic tracer studies have been instrumental in elucidating the foundational steps of these pathways, demonstrating that most polyacetylenes are derived from fatty acid and polyketide precursors. mdpi.com

The primary starting material for many plant polyacetylenes is oleic acid, an 18-carbon monounsaturated fatty acid. mdpi.com The biosynthetic route proceeds through a series of enzymatic modifications, including desaturation and oxidation, to generate the characteristic polyyne structure.

A key intermediate in the biosynthesis of a large number of polyacetylenes is crepenynic acid. mdpi.com This C18 acetylenic fatty acid is formed from linoleic acid, which itself is a product of the desaturation of oleic acid. The enzyme Δ12-fatty acid acetylenase is responsible for the conversion of the double bond in linoleic acid to a triple bond, yielding crepenynic acid. mdpi.com

From crepenynic acid, a metabolic web of reactions leads to a diverse array of polyacetylenes with varying chain lengths and degrees of unsaturation. nih.gov The formation of C13 polyacetylenes like this compound necessitates chain-shortening modifications of the C18 fatty acid precursor. The precise mechanisms for this chain shortening are thought to involve processes such as β-oxidation and α-oxidation. nih.govmdpi.com

β-oxidation is a catabolic process that breaks down fatty acid molecules, sequentially removing two-carbon units in the form of acetyl-CoA. wikipedia.orgabcam.com In the context of polyacetylene biosynthesis, it is proposed that β-oxidation contributes to the reduction of the carbon chain length. mdpi.com α-oxidation is another fatty acid catabolic pathway that results in the removal of a single carbon atom. nih.gov

The generation of the multiple triple bonds (the tetrayne moiety) in this compound involves further desaturation steps catalyzed by desaturase and acetylenase enzymes. mdpi.com While the general framework of polyacetylene biosynthesis is established, the exact sequence of these chain-shortening and desaturation events leading to this specific C13 compound is an area of ongoing research and not yet fully elucidated.

Emerging Research Frontiers and Future Directions in Oligo Ene Yne Chemistry

Innovations in Targeted and Scalable Synthesis

The synthesis of oligo-ene-ynes like 1,11-Tridecadiene-3,5,7,9-tetrayne (B12658240) presents significant challenges due to the inherent instability of the polyyne chain, which is prone to cross-linking and decomposition. nih.gov Historically, the synthesis of these molecules has relied on classical acetylenic homocoupling and heterocoupling reactions, such as the Glaser, Eglinton-Galbraith, and Hay reactions. nih.govresearchgate.netnih.gov While effective for shorter chains, the yields of these reactions decrease dramatically as the length of the polyyne increases. nih.gov

Recent innovations are addressing these limitations through several key strategies:

Protective End-Capping Groups: A major breakthrough has been the use of sterically demanding end groups to shield the reactive polyyne core. nih.govacs.org This approach has enabled the synthesis of increasingly long polyynes, with some exceeding 20 contiguous alkyne units. nih.govacs.org

On-Surface Synthesis: The generation of polyynes directly on inert surfaces at low temperatures is a novel strategy that allows for the formation and characterization of highly unstable species. springernature.com This method leverages techniques like scanning tunneling microscopy to induce and monitor chemical reactions with atomic precision. springernature.com

Alkyne Metathesis: The use of molybdenum catalysts for alkyne metathesis has emerged as a powerful tool for the synthesis of conjugated triynes and other polyynes with an odd number of triple bonds, which are challenging to produce via traditional coupling methods. chemrxiv.org

Convergent and Scalable Approaches: For applications in materials science and beyond, scalable synthetic routes are essential. Research into convergent synthesis, where smaller fragments are pieced together, and liquid-phase synthesis methodologies are showing promise for producing larger quantities of these complex molecules. researchgate.net

The biosynthesis of naturally occurring polyynes like this compound in plants of the Asteraceae family also provides a blueprint for future synthetic strategies. researchgate.netnih.gov Understanding the enzymatic machinery responsible for constructing these intricate molecules could inspire novel biocatalytic or biomimetic synthetic routes.